Cas no 2244987-03-7 (CDK12-IN-2)

CDK12-IN-2 structure
Nom du produit:CDK12-IN-2
Numéro CAS:2244987-03-7
Le MF:C32H32N6O2
Mégawatts:532.635486602783
CID:5052204
PubChem ID:134813906
CDK12-IN-2 Propriétés chimiques et physiques
Nom et identifiant
-
- CDK12 inhibitor 2
- GTPL10063
- TQP0780
- BDBM50367676
- 3-benzyl-1-(4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl)urea
- 3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl)urea
- Urea, N-?[trans-?4-?[(5-?cyano-?2-?pyridinyl)?amino]?cyclohexyl]?-?N-?[4-?(1,?6-?dihydro-?1-?methyl-?6-?oxo-?3-?pyridinyl)?phenyl]?-?N'-?(phenylmethyl)?-
- CDK12-IN-2
- DA-62150
- CHEMBL4160662
- AKOS040757469
- 3-benzyl-1-[4-[(5-cyanopyridin-2-yl)amino]cyclohexyl]-1-[4-(1-methyl-6-oxopyridin-3-yl)phenyl]urea
- CS-0058597
- HY-112626
- 1-Benzyl-3-[4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl]-3-[(1r,4r)-4-[(5-cyanopyridin-2-yl)amino]cyclohexyl]urea
- SCHEMBL22998709
- BDBM50590457
- EX-A5511
- G16741
- 2244987-03-7
- Z3866389679
- MS-29847
- CHEMBL5193291
- SCHEMBL22998712
-
- Piscine à noyau: 1S/C32H32N6O2/c1-37-22-26(10-18-31(37)39)25-8-13-28(14-9-25)38(32(40)35-20-23-5-3-2-4-6-23)29-15-11-27(12-16-29)36-30-17-7-24(19-33)21-34-30/h2-10,13-14,17-18,21-22,27,29H,11-12,15-16,20H2,1H3,(H,34,36)(H,35,40)
- La clé Inchi: HDJBGURZVALLMD-UHFFFAOYSA-N
- Sourire: O=C(NCC1C=CC=CC=1)N(C1C=CC(C2C=CC(N(C)C=2)=O)=CC=1)C1CCC(CC1)NC1C=CC(C#N)=CN=1
Propriétés calculées
- Qualité précise: 532.25867428g/mol
- Masse isotopique unique: 532.25867428g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 5
- Comptage des atomes lourds: 40
- Nombre de liaisons rotatives: 7
- Complexité: 979
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 101
- Le xlogp3: 4.2
CDK12-IN-2 PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P02238W-100mg |
CDK12 inhibitor 2 |
2244987-03-7 | 99% | 100mg |
$3298.00 | 2024-05-25 | |
Ambeed | A1549548-25mg |
3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl)urea |
2244987-03-7 | 98% | 25mg |
$717.0 | 2025-03-05 | |
1PlusChem | 1P02238W-25mg |
CDK12 inhibitor 2 |
2244987-03-7 | 99% | 25mg |
$1353.00 | 2024-05-25 | |
Ambeed | A1549548-1mg |
3-Benzyl-1-(trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-(4-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)phenyl)urea |
2244987-03-7 | 98% | 1mg |
$115.0 | 2025-03-05 | |
ChemScence | CS-0058597-5mg |
CDK12-IN-2 |
2244987-03-7 | 5mg |
$350.0 | 2022-04-27 | ||
ChemScence | CS-0058597-25mg |
CDK12-IN-2 |
2244987-03-7 | 25mg |
$1150.0 | 2022-04-27 | ||
MedChemExpress | HY-112626-10mg |
CDK12-IN-2 |
2244987-03-7 | 99.44% | 10mg |
¥6000 | 2024-04-19 | |
ChemScence | CS-0058597-50mg |
CDK12-IN-2 |
2244987-03-7 | 50mg |
$1800.0 | 2022-04-27 | ||
MedChemExpress | HY-112626-10mM*1 mL in DMSO |
CDK12-IN-2 |
2244987-03-7 | 99.44% | 10mM*1 mL in DMSO |
¥3850 | 2024-04-19 | |
MedChemExpress | HY-112626-1mg |
CDK12-IN-2 |
2244987-03-7 | 99.44% | 1mg |
¥1400 | 2024-04-19 |
CDK12-IN-2 Littérature connexe
-
Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
2244987-03-7 (CDK12-IN-2) Produits connexes
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)
- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)
- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1566039-93-7({4H,5H,6H-cyclopentabthiophen-2-yl}methanesulfonamide)
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:2244987-03-7)CDK12-IN-2

Pureté:99%/99%/99%/99%
Quantité:100mg/25mg/10mg/5mg
Prix ($):2565.0/1035.0/540.0/315.0